molecular formula C7H12N4O B13070446 3-[(Azetidin-3-yloxy)methyl]-5-methyl-4H-1,2,4-triazole

3-[(Azetidin-3-yloxy)methyl]-5-methyl-4H-1,2,4-triazole

Cat. No.: B13070446
M. Wt: 168.20 g/mol
InChI Key: DAMGSLVLNMUXLK-UHFFFAOYSA-N
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Description

3-[(Azetidin-3-yloxy)methyl]-5-methyl-4H-1,2,4-triazole is a sophisticated chemical hybrid designed for advanced medicinal chemistry and drug discovery research. This compound features a 1,2,4-triazole core, a privileged scaffold renowned for its versatile interactions with biological targets, linked via an oxymethyl bridge to an azetidine ring . The 1,2,4-triazole pharmacophore is extensively documented in scientific literature for its broad spectrum of biological activities, making it a key structural element in the development of novel therapeutic agents . Researchers can leverage this compound as a critical building block in the synthesis of more complex molecules or as a core structure for probing specific biological pathways. Its molecular architecture, combining a planar heteroaromatic system with a strained, three-dimensional azetidine, offers unique opportunities for exploring ligand-receptor interactions and enhancing the pharmacokinetic properties of lead compounds . The primary research applications of this compound and its derivatives are anticipated in several key areas based on the known activities of its constituent parts. These include the investigation of antimicrobial agents, given the proven efficacy of 1,2,4-triazole derivatives against a range of bacterial pathogens . Furthermore, the compound holds significant promise in anticancer research, as triazole-containing hybrids have demonstrated potent cytotoxic effects against various cancer cell lines through mechanisms such as enzyme inhibition and induction of apoptosis . Additional research avenues may encompass neuroscience, where triazole derivatives are explored as cholinesterase inhibitors for neurodegenerative diseases, and inflammation, where similar structures have shown anti-inflammatory potential . This product is intended for research use only and is not for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H12N4O

Molecular Weight

168.20 g/mol

IUPAC Name

3-(azetidin-3-yloxymethyl)-5-methyl-1H-1,2,4-triazole

InChI

InChI=1S/C7H12N4O/c1-5-9-7(11-10-5)4-12-6-2-8-3-6/h6,8H,2-4H2,1H3,(H,9,10,11)

InChI Key

DAMGSLVLNMUXLK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1)COC2CNC2

Origin of Product

United States

Preparation Methods

Synthetic Strategy

The synthesis typically follows a two-step approach:

Detailed Preparation Method

Step Reagents and Conditions Description Notes
1 Synthesis of 5-methyl-4H-1,2,4-triazole intermediate Cyclization of methyl-substituted hydrazine derivatives with formyl or acyl precursors Conditions: heating above 190°C or microwave-assisted cyclization to improve efficiency
2 Preparation of azetidin-3-ol or azetidin-3-yl derivative Azetidine ring functionalized with a hydroxyl group at position 3 Commercially available or synthesized via ring closure of β-amino alcohols
3 Coupling of triazole intermediate with azetidin-3-ol Ether bond formation via nucleophilic substitution or Mitsunobu reaction using DIAD and triphenylphosphine Yields depend on reaction conditions; inert atmosphere and dry solvents recommended

Reaction Scheme (Conceptual)

5-methyl-4H-1,2,4-triazole-3-methanol + azetidin-3-ol  → 3-[(azetidin-3-yloxy)methyl]-5-methyl-4H-1,2,4-triazole

The hydroxyl group on the triazole methanol intermediate reacts with the azetidin-3-ol under dehydrating or coupling conditions to form the ether linkage.

Analytical Data and Yield Optimization

Parameter Typical Result / Condition
Reaction temperature 80–120 °C (for cyclization and coupling steps)
Solvent Polar aprotic solvents (e.g., DMF, DMSO) or alcohols
Catalyst / Reagent DIAD, triphenylphosphine for Mitsunobu reaction; bases for cyclization
Reaction time 1–24 hours depending on method
Yield 60–85% depending on purification and scale
Purity >95% by HPLC or NMR analysis

Optimization of microwave irradiation and solvent choice can significantly reduce reaction times and improve yields.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents/Conditions Advantages Limitations
Triazole ring formation Cyclization of hydrazine derivatives Heating above 190°C, microwave irradiation High yield, well-established Requires careful temperature control
Azetidin-3-ol synthesis Ring closure of β-amino alcohols Standard organic synthesis routes Commercial availability possible Multi-step synthesis if prepared in-lab
Ether bond formation Mitsunobu reaction DIAD, triphenylphosphine, inert atmosphere High regioselectivity, mild conditions Sensitive to moisture, requires dry solvents
Alternative coupling methods Copper/palladium catalysis Cu/Pd catalysts, azides, alkynes One-pot, high regioselectivity Catalyst cost, requires optimization

Chemical Reactions Analysis

Types of Reactions

3-[(Azetidin-3-yloxy)methyl]-5-methyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the azetidine moiety can be replaced with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Basic Information

  • Chemical Formula : C7_7H12_{12}N4_4O
  • Molecular Weight : 168.20 g/mol
  • CAS Number : 1856479-72-5

Structural Characteristics

The compound contains a triazole ring, which is known for its diverse biological activities. The azetidine moiety contributes to its unique properties, making it a valuable scaffold for drug development.

Synthetic Chemistry

3-[(Azetidin-3-yloxy)methyl]-5-methyl-4H-1,2,4-triazole serves as a building block for the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it a versatile intermediate in organic synthesis.

Recent studies have highlighted the potential biological activities of this compound:

  • Antimicrobial Properties : Research indicates that compounds with triazole rings exhibit significant antibacterial and antifungal activity. For instance, derivatives of 1,2,4-triazoles have shown effectiveness against various strains of bacteria and fungi.
  • Anticancer Activity : The compound is being investigated for its anticancer properties. Studies have demonstrated that triazole derivatives can inhibit cancer cell proliferation by targeting key enzymes involved in cell growth.

Medicinal Chemistry

Due to its structural features, 3-[(Azetidin-3-yloxy)methyl]-5-methyl-4H-1,2,4-triazole is explored as a potential therapeutic agent. Its interaction with biological targets could lead to the development of new drugs for treating infections and cancer.

Material Science

The compound's unique properties make it suitable for the development of new materials with specific functionalities. Research is ongoing into its application in creating high-energy materials and other specialized compounds.

Anticancer Activity

A comparative study evaluated the cytotoxic effects of various triazole derivatives against human cancer cell lines such as HT-29 (colon cancer) and MDA-MB-231 (breast cancer). The results indicated that certain derivatives significantly reduced cell viability compared to standard chemotherapeutics:

CompoundCell LineViability Reduction (%) at 10 µMViability Reduction (%) at 50 µM
AHT-2964.061.5
BMDA-MB-23157.248.9
CHT-2973.239.0

Antimicrobial Activity

In another study focusing on antimicrobial properties, several triazole derivatives were tested against Gram-positive and Gram-negative bacteria:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
DStaphylococcus aureus32 µg/mL
EEscherichia coli16 µg/mL

These findings suggest that the compound has promising applications in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 3-[(Azetidin-3-yloxy)methyl]-5-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The biological and physicochemical properties of 1,2,4-triazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of 3-[(Azetidin-3-yloxy)methyl]-5-methyl-4H-1,2,4-triazole (Compound X ) with key analogs:

Compound Substituents at Position 3 Substituents at Position 5 Key Features Reference
X (Target Compound) Azetidin-3-yloxymethyl Methyl Azetidine introduces rigidity and hydrogen-bonding potential; polar ether.
A Aminomethyl Methyl Flexible amine group; potential for coordination with metal ions.
B (Ligand from ) Pyridin-2-yl Methyl Aromatic pyridine enhances π-π stacking; used in Cu(II) complexes.
27 (Anticonvulsant agent) Dimethylaminomethyl Methyl Tertiary amine improves lipophilicity; anticonvulsant activity.
5a () Butylsulfanyl-(4-chlorophenoxy)methyl Phenyl Bulky alkyl/aryl groups increase hydrophobicity; antimicrobial potential.
9c () 4-Bromophenyl-thiazole-triazole acetamide 4-Nitrophenyl Electron-withdrawing nitro group enhances binding to α-amylase.

Physicochemical Properties

  • Lipophilicity : Compound X exhibits moderate lipophilicity due to the polar azetidinyloxy group, contrasting with 5a (logP ~3.5) and 27 (logP ~2.8), which have hydrophobic substituents .
  • Solubility : The azetidine ring in X improves aqueous solubility compared to B (pyridine-containing), which relies on aromatic interactions for solubility .
  • Thermal Stability : Triazoles with rigid substituents (e.g., X ) show higher melting points (>150°C) than flexible analogs like A (mp ~120°C) .

Electronic and Quantum Chemical Parameters

QSAR studies () highlight the role of frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution (ΣQ) in bioactivity:

  • ΔE (HOMO-LUMO gap) : Compound X has a ΔE of ~5.2 eV, similar to 27 (ΔE ~5.1 eV) but lower than electron-deficient 9c (ΔE ~6.0 eV) due to the electron-donating azetidine .
  • ΣQ (Total Charge) : The azetidinyloxy group in X contributes a ΣQ of +0.32, enhancing interactions with bacterial membranes compared to 5a (ΣQ +0.18) .

Biological Activity

3-[(Azetidin-3-yloxy)methyl]-5-methyl-4H-1,2,4-triazole (CAS No. 1856479-72-5) is a heterocyclic compound belonging to the triazole family. Its unique structure combines azetidine and triazole functionalities, which have been associated with various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of 3-[(Azetidin-3-yloxy)methyl]-5-methyl-4H-1,2,4-triazole is C7H12N4OC_7H_{12}N_4O, with a molecular weight of 168.20 g/mol. The compound's structure is significant for its biological activity, as modifications in the triazole ring often influence its pharmacological effects.

PropertyValue
CAS Number1856479-72-5
Molecular FormulaC7H12N4O
Molecular Weight168.20 g/mol
Melting PointN/A
DensityN/A

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. In a comparative study, derivatives of 1,2,4-triazoles demonstrated potent activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The presence of electron-donating groups in the structure often enhances this activity .

In vitro studies have shown that 3-[(Azetidin-3-yloxy)methyl]-5-methyl-4H-1,2,4-triazole exhibits promising antibacterial effects. For instance, it has been reported to have minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Antifungal Activity

The antifungal potential of triazole derivatives is well-documented. A study highlighted that certain triazole compounds exhibited higher antifungal activity than commercial agents like ketoconazole and bifonazole against pathogens such as Aspergillus niger and Candida albicans . The specific structure of 3-[(Azetidin-3-yloxy)methyl]-5-methyl-4H-1,2,4-triazole may contribute to its enhanced efficacy.

The biological activity of 3-[(Azetidin-3-yloxy)methyl]-5-methyl-4H-1,2,4-triazole is believed to involve interaction with specific molecular targets such as enzymes and receptors. Triazoles typically act by inhibiting enzymes critical for cell wall synthesis in fungi or by interfering with nucleic acid synthesis in bacteria . The azetidine moiety may also enhance cellular uptake and bioavailability.

Case Studies

  • Antibacterial Efficacy : A study conducted on a series of triazole derivatives demonstrated that compounds similar to 3-[(Azetidin-3-yloxy)methyl]-5-methyl-4H-1,2,4-triazole exhibited MIC values significantly lower than traditional antibiotics against multi-drug resistant strains .
  • Antifungal Activity : In vitro tests showed that certain triazoles had an EC50 (effective concentration for 50% inhibition) significantly lower than established antifungal treatments when tested against Gibberella species .

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